Tert-butyl (4,6-diformylpyridin-2-YL)methylcarbamate
Description
Tert-butyl (4,6-diformylpyridin-2-YL)methylcarbamate is a chemical compound with a complex structure that includes a pyridine ring substituted with formyl groups and a tert-butyl carbamate moiety
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
tert-butyl N-[(4,6-diformylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)14-6-10-4-9(7-16)5-11(8-17)15-10/h4-5,7-8H,6H2,1-3H3,(H,14,18) |
InChI Key |
FRBXBDUMZQVVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (4,6-diformylpyridin-2-YL)methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyridine ring followed by the introduction of formyl groups at the 4 and 6 positions. The final step involves the attachment of the tert-butyl carbamate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Tert-butyl (4,6-diformylpyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Scientific Research Applications
Tert-butyl (4,6-diformylpyridin-2-YL)methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4,6-diformylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The pyridine ring can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to tert-butyl (4,6-diformylpyridin-2-YL)methylcarbamate include:
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective reagent for N-tert-butoxycarbonylation.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Used in the synthesis of various organic compounds.
Tert-butyl carbamate: A simpler compound used in organic synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
